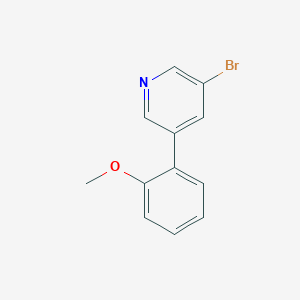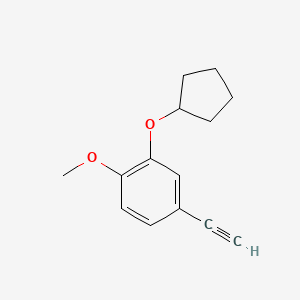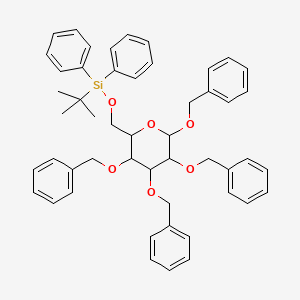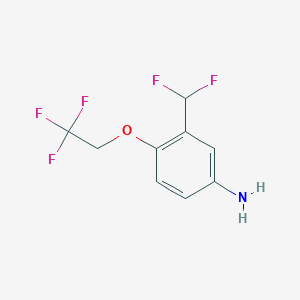
2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of an oxazole ring, a cyclohexyl group, and a tert-butoxycarbonyl-protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amide.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using a cyclohexyl halide.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxazole ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of oxazole-4-carboxylic acid derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole compounds.
科学的研究の応用
2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or a precursor in drug synthesis.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and the protected amino group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-((1r,4r)-4-Aminocyclohexyl)oxazole-4-carboxylic acid: Lacks the tert-butoxycarbonyl protection.
2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)thiazole-4-carboxylic acid: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)oxazole-4-carboxylic acid is unique due to the combination of the oxazole ring and the tert-butoxycarbonyl-protected amino group, which imparts specific chemical and biological properties that are distinct from similar compounds.
特性
分子式 |
C15H22N2O5 |
|---|---|
分子量 |
310.35 g/mol |
IUPAC名 |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)16-10-6-4-9(5-7-10)12-17-11(8-21-12)13(18)19/h8-10H,4-7H2,1-3H3,(H,16,20)(H,18,19) |
InChIキー |
WLHDXKNMMCWCEW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C2=NC(=CO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B12081930.png)
![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)

![1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)
![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)




![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)



